![molecular formula C10H13NO2 B3181317 Ethyl 2-(aminomethyl)benzoate CAS No. 771574-07-3](/img/structure/B3181317.png)
Ethyl 2-(aminomethyl)benzoate
Overview
Description
Ethyl 2-(aminomethyl)benzoate, also known as Ethyl 2-Aminobenzoate or Ethyl Anthranilate, is a compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . It is a liquid at 20°C .
Synthesis Analysis
The synthesis of Ethyl 2-(aminomethyl)benzoate or similar compounds often involves multiple steps including alkylation, esterification, and further alkylation . The process typically involves the use of a solvent, a deacidifying reagent, and a catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-(aminomethyl)benzoate consists of an ethyl ester group attached to a benzoate group, which is further substituted with an aminomethyl group .Chemical Reactions Analysis
Ethyl 2-(aminomethyl)benzoate, like other esters, can undergo various chemical reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl 2-(aminomethyl)benzoate is a liquid at 20°C . It has a refractive index of 1.564 , a boiling point of 129-130 °C , and a density of 1.117 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(aminomethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPDLRSKDVIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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